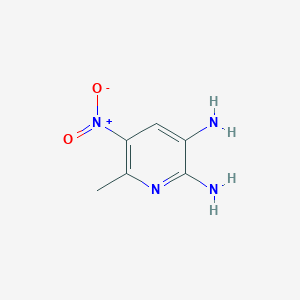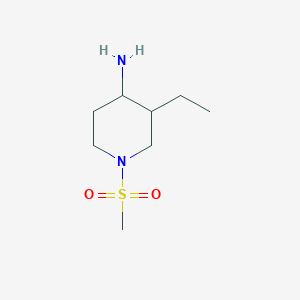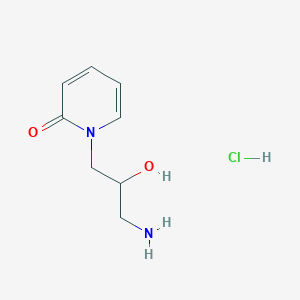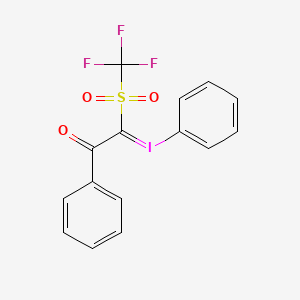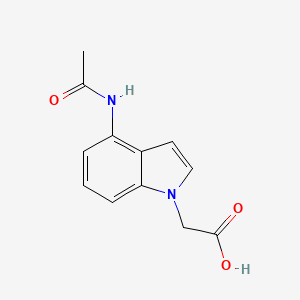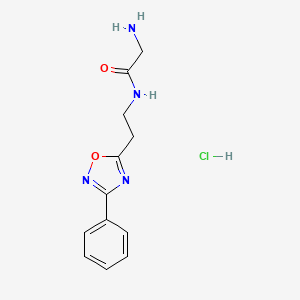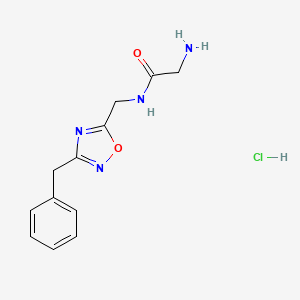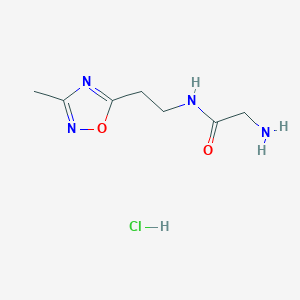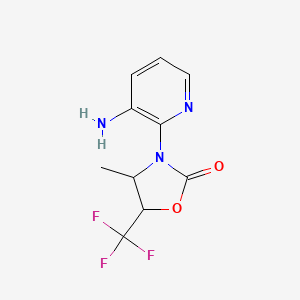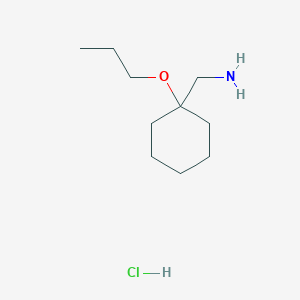
(1-Propoxycyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-Propoxycyclohexyl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H22ClNO . It is used in various applications, including research and development .
Molecular Structure Analysis
The molecular structure of “(1-Propoxycyclohexyl)methanamine hydrochloride” consists of 10 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 207.74 .Scientific Research Applications
Synthesis and Chemical Reactions
Research into cyclohexylmethanamine derivatives involves their synthesis and exploration of their chemical reactivity. For instance, Aghekyan et al. (2013) described the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, highlighting the broad spectrum of biological activity associated with compounds containing a 1-phenylcyclopentylmethylamino group. This study provides insights into synthetic pathways that might be applicable for related compounds such as “(1-Propoxycyclohexyl)methanamine hydrochloride” (Aghekyan, Panosyan, & Markaryan, 2013).
Potential in Drug Development
Compounds structurally similar to “(1-Propoxycyclohexyl)methanamine hydrochloride” have been evaluated for their potential in drug development. For example, the exploration of BCP benzylamines as analogues of diaryl methanamines, a common scaffold in medicinal chemistry, suggests potential utility in the design of drug candidates. Shelp and Walsh (2018) demonstrated the synthesis of BCP benzylamines through the reactivity of [1.1.1]propellane with 2-azaallyl anions, indicating a method for incorporating cyclohexylamine derivatives into novel bioactive molecules (Shelp & Walsh, 2018).
Photocytotoxicity and Imaging Applications
The synthesis and evaluation of iron(III) complexes involving cyclohexylamine derivatives for photocytotoxicity and cellular imaging present another area of application. Basu et al. (2014) investigated iron(III) catecholates with potential for generating reactive oxygen species and interacting with DNA, suggesting a role in anticancer strategies and diagnostic imaging (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial Activity
Thomas, Adhikari, and Shetty (2010) explored the antimicrobial activities of quinoline derivatives carrying a 1,2,3-triazole moiety, indicating the potential of cyclohexylamine derivatives in developing new antibacterial and antifungal agents. The study highlights the versatility of cyclohexylamine scaffolds in synthesizing compounds with significant biological activities (Thomas, Adhikari, & Shetty, 2010).
properties
IUPAC Name |
(1-propoxycyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-8-12-10(9-11)6-4-3-5-7-10;/h2-9,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKMFONLNHEXPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(CCCCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propoxycyclohexyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
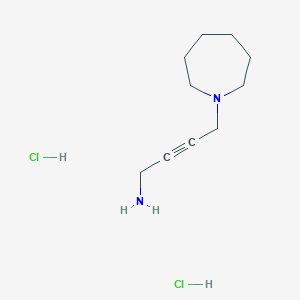
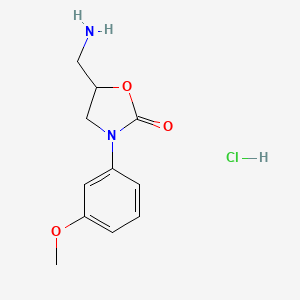
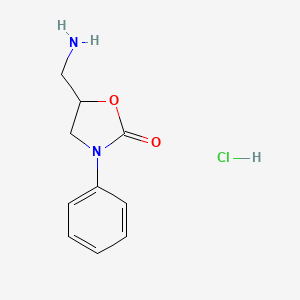
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
